molecular formula C19H16O2 B10843091 3-Isopropyl-4-phenylnaphthalene-1,2-dione

3-Isopropyl-4-phenylnaphthalene-1,2-dione

Cat. No. B10843091
M. Wt: 276.3 g/mol
InChI Key: ZMFOKOSZYNMITK-UHFFFAOYSA-N
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Description

3-isopropyl-4-phenylnaphthalene-1,2-dione is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an isopropyl group and a phenyl group attached to a naphthalene-1,2-dione core. Naphthalene derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 3-isopropyl-4-phenylnaphthalene-1,2-dione can be achieved through several synthetic routes. One common method involves the catalytic dearomatization of β-naphthols, followed by a series of reactions including Michael-type addition, oxidation, and cyclization . This method allows for the construction of the naphthalene-1,2-dione core with high efficiency and selectivity.

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

3-isopropyl-4-phenylnaphthalene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

For example, the oxidation of this compound can lead to the formation of more complex naphthalene derivatives with additional functional groups. Similarly, reduction reactions can yield products with altered oxidation states, which may have different chemical and physical properties.

Scientific Research Applications

3-isopropyl-4-phenylnaphthalene-1,2-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

In biology and medicine, this compound has been studied for its potential inhibitory activity against human Cdc25B phosphatase . This enzyme is involved in cell cycle regulation, and inhibitors of Cdc25B phosphatase are of interest for their potential use in cancer therapy.

Mechanism of Action

The mechanism of action of 3-isopropyl-4-phenylnaphthalene-1,2-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibitory activity against Cdc25B phosphatase is believed to be due to its ability to bind to the active site of the enzyme, thereby preventing its normal function . This interaction can disrupt cell cycle progression and potentially lead to cell death in cancer cells.

Comparison with Similar Compounds

3-isopropyl-4-phenylnaphthalene-1,2-dione can be compared with other naphthalene derivatives and isoindoline-1,3-dione compounds. Similar compounds include isoindoline-1,3-dione derivatives, which also exhibit a wide range of biological activities . this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

properties

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

4-phenyl-3-propan-2-ylnaphthalene-1,2-dione

InChI

InChI=1S/C19H16O2/c1-12(2)16-17(13-8-4-3-5-9-13)14-10-6-7-11-15(14)18(20)19(16)21/h3-12H,1-2H3

InChI Key

ZMFOKOSZYNMITK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C2=CC=CC=C2C(=O)C1=O)C3=CC=CC=C3

Origin of Product

United States

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